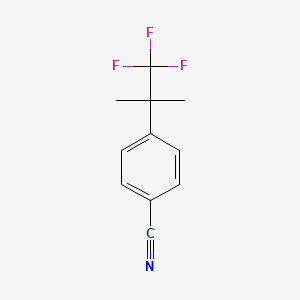
3,5-Bis(4-(diphenylamino)styryl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(4-(diphenylamino)styryl)benzaldehyde is an organic compound known for its unique structural and electronic properties. It is widely used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices. The compound’s structure consists of a benzaldehyde core substituted with two diphenylamino-styryl groups, which contribute to its high fluorescence efficiency and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-(diphenylamino)styryl)benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Styryl Intermediate: The initial step involves the synthesis of 4-(diphenylamino)benzaldehyde through a condensation reaction between benzaldehyde and diphenylamine.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with 3,5-diformylbenzene to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(4-(diphenylamino)styryl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3,5-Bis(4-(diphenylamino)styryl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of OLEDs and other photonic devices due to its high fluorescence efficiency and stability.
Mécanisme D'action
The compound exerts its effects primarily through its electronic properties. The diphenylamino groups enhance the electron-donating ability of the molecule, while the styryl groups contribute to its conjugated system, allowing for efficient electron transport and light emission. The molecular targets and pathways involved include interactions with various photonic and electronic materials, facilitating energy transfer and emission processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(4-(diphenylamino)styryl)biphenyl: Similar structure but with a biphenyl core.
4-(Diphenylamino)benzaldehyde: Lacks the styryl groups, resulting in different electronic properties.
Uniqueness
3,5-Bis(4-(diphenylamino)styryl)benzaldehyde is unique due to its combination of high fluorescence efficiency, stability, and versatile reactivity. Its structure allows for efficient energy transfer and light emission, making it particularly valuable in the development of advanced photonic devices.
Propriétés
Formule moléculaire |
C47H36N2O |
|---|---|
Poids moléculaire |
644.8 g/mol |
Nom IUPAC |
3,5-bis[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]benzaldehyde |
InChI |
InChI=1S/C47H36N2O/c50-36-41-34-39(23-21-37-25-29-46(30-26-37)48(42-13-5-1-6-14-42)43-15-7-2-8-16-43)33-40(35-41)24-22-38-27-31-47(32-28-38)49(44-17-9-3-10-18-44)45-19-11-4-12-20-45/h1-36H/b23-21+,24-22+ |
Clé InChI |
RFMSQOLVSGFVTG-MBALSZOMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC(=CC(=C4)C=O)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC(=CC(=C4)C=O)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



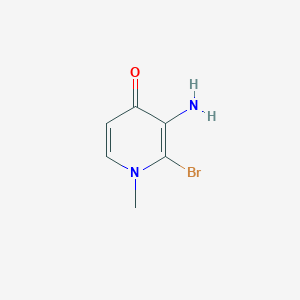
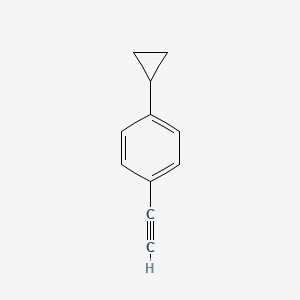
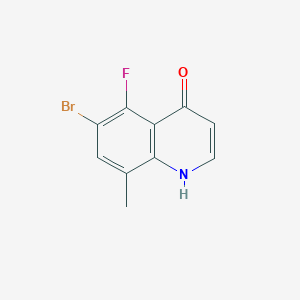
![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
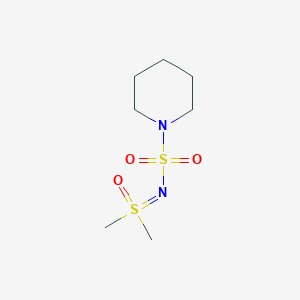
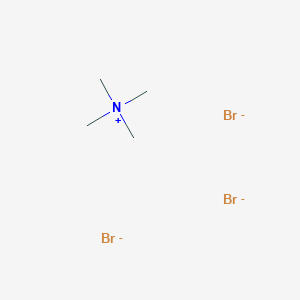
![4-Bromooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B13145449.png)
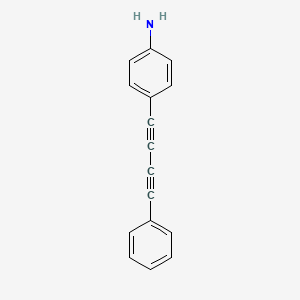
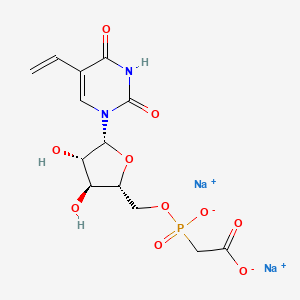
![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)


